4-((2-Aminobenzyl)amino)cyclohexan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-aminophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRZQCPQRIPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239743 | |
| Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93839-70-4 | |
| Record name | 4-[[(2-Aminophenyl)methyl]amino]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-aminobenzyl)amino]cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.813 | |
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Research Context and Academic Significance of 4 2 Aminobenzyl Amino Cyclohexan 1 Ol
Position within Contemporary Organic Synthesis
4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184) occupies a strategic position in modern organic synthesis, primarily as a key intermediate in multi-step reaction sequences. Its value is particularly demonstrated in the development of efficient and economically viable synthetic routes to pharmaceutically active compounds. A notable example of its place in contemporary synthesis is its preparation via a "one-pot" reaction. A method has been described for the synthesis of the trans-isomer of this compound starting from o-nitrobenzaldehyde and trans-4-aminocyclohexanol (B47343). This process involves the condensation of the starting materials to form a Schiff base, followed by catalytic hydrogenation to reduce both the imine and the nitro group in a single synthetic operation. google.com Such one-pot procedures are highly valued in modern organic synthesis for their efficiency, reduced waste, and cost-effectiveness.
The synthesis of its precursor, trans-4-aminocyclohexanol, is also an area of interest, with enzymatic methods being explored to achieve high stereoselectivity. d-nb.inforesearchgate.net The focus on stereoselective synthesis highlights a significant trend in contemporary organic chemistry, where the precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity.
Relevance as a Molecular Building Block
The primary significance of this compound as a molecular building block is intrinsically linked to its role as a direct precursor to the mucolytic drug Ambroxol. google.comgoogle.com Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol, is widely used in the treatment of respiratory diseases. quickcompany.in
The synthesis of Ambroxol from this compound involves the selective bromination of the aromatic ring. The presence of the activating amino group on the benzyl (B1604629) moiety directs the electrophilic substitution of bromine atoms onto the benzene (B151609) ring, yielding the dibrominated final product. This transformation underscores the utility of this compound as a scaffold that can be readily functionalized in the final stages of a synthetic sequence. The trans stereochemistry of the cyclohexanol (B46403) ring is crucial for the pharmacological activity of Ambroxol. quickcompany.in
Structural Features and Chemical Reactivity Profile
The chemical structure of this compound is characterized by several key functional groups that dictate its reactivity profile. These include a primary aromatic amine, a secondary aliphatic amine, and a secondary alcohol, all attached to a cyclohexane (B81311) scaffold.
The presence of both a primary and a secondary amine, as well as a hydroxyl group, makes it a versatile reactant. libretexts.org The aromatic primary amine can undergo diazotization reactions, while both amines are nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides. libretexts.org The secondary alcohol can be oxidized to a ketone or converted into a better leaving group for substitution reactions. chemistrysteps.com
The stereochemistry of the cyclohexane ring is a critical structural feature. The compound can exist as cis and trans diastereomers, depending on the relative orientation of the amino and hydroxyl substituents. As mentioned, the trans-isomer is the key intermediate for the synthesis of Ambroxol. quickcompany.in The chair conformation of the cyclohexane ring will influence the accessibility of the functional groups and thus their reactivity.
Below is a table summarizing the key structural and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Key Functional Groups | Primary aromatic amine, Secondary aliphatic amine, Secondary alcohol |
| Stereochemistry | Can exist as cis and trans diastereomers |
| Reactivity Centers | Nucleophilic nitrogen atoms, Oxygen of the hydroxyl group, Aromatic ring (susceptible to electrophilic substitution) |
Emerging Research Frontiers and Knowledge Gaps
While the primary established role of this compound is as an intermediate for Ambroxol, its structural motifs—the aminocyclohexanol and benzylamine (B48309) moieties—are found in a wide range of biologically active molecules. This suggests potential for this compound and its derivatives in broader medicinal chemistry applications. nih.govchemicalbook.com
The aminocyclitol framework is a versatile scaffold in drug design, appearing in antiviral and other therapeutic agents. nih.gov Similarly, benzylamine derivatives have been investigated for a variety of pharmacological activities, including as antimycotic agents and inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. nih.govnih.gov
A significant knowledge gap exists regarding the exploration of other biological activities of this compound and its derivatives beyond its use in Ambroxol synthesis. Future research could focus on synthesizing a library of analogues by modifying the aromatic ring, the amine functionalities, or the hydroxyl group to explore their structure-activity relationships for different biological targets. For instance, the development of new catalysts for the selective functionalization of the C-H bonds of benzylamines is an active area of research, which could open new avenues for derivatization. researchgate.net
Furthermore, a more detailed investigation into the conformational analysis of both the cis and trans isomers could provide insights into their differential reactivity and biological potential. The development of novel, highly efficient, and stereoselective synthetic routes to this and related aminocyclohexanol derivatives also remains a pertinent research frontier.
Synthetic Methodologies for 4 2 Aminobenzyl Amino Cyclohexan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.com For 4-((2-aminobenzyl)amino)cyclohexan-1-ol (B1274184), the most logical retrosynthetic disconnection is at the C-N bond between the cyclohexyl ring and the benzylic nitrogen. This disconnection suggests a reductive amination reaction as the final key step in the synthesis. researchgate.net
This strategy breaks the target molecule into two primary building blocks:
4-aminocyclohexan-1-ol : A bifunctional cyclohexane (B81311) derivative containing both an amino and a hydroxyl group.
2-aminobenzaldehyde (B1207257) or a related 2-aminobenzyl electrophile : An aromatic aldehyde that provides the 2-aminobenzyl fragment.
The forward synthesis would, therefore, involve the condensation of 4-aminocyclohexan-1-ol with 2-aminobenzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to yield the final secondary amine product. This approach is a common and effective method for forming carbon-nitrogen bonds. organic-chemistry.orgredalyc.org
Synthesis of Key Precursor Building Blocks
The successful synthesis of the target compound hinges on the efficient preparation of its key precursors.
Synthetic Routes to Functionalized Cyclohexanol (B46403) Derivatives
Hydrogenation-Based Approaches for 4-Aminocyclohexan-1-ol
A primary route to 4-aminocyclohexan-1-ol involves the catalytic hydrogenation of p-aminophenol or its N-acetylated derivative, paracetamol (acetaminophen). google.comgoogle.comgoogle.com This reaction reduces the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, as over-reduction can lead to the removal of the hydroxyl group. google.com
Commonly used catalysts include rhodium on alumina (B75360) (Rh/Al₂O₃), ruthenium-based catalysts, and Raney nickel. google.comgoogle.comgoogle.com The reaction is typically carried out under hydrogen pressure in a solvent such as ethanol (B145695) or water. google.comgoogle.com
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | trans:cis Ratio |
| 5% Rh/Al₂O₃ | Paracetamol | Ethanol | Room Temp | ~3.5 | ~1:1 |
| Raney Nickel | 4-Acetamidophenol | Ethanol | 180 | 10 | ~4:1 |
| Ruthenium/Al₂O₃ | p-Aminophenol | Aqueous | N/A | N/A | N/A |
| Platinum Oxide | p-Acetamidophenol | Water | Room Temp | ~3 | ~4:1 |
This table presents various catalytic systems for the hydrogenation of p-aminophenol derivatives, highlighting the resulting stereoisomeric ratios. google.comgoogle.com
Stereocontrol in Cyclohexane Ring Functionalization
The hydrogenation of substituted phenols like p-aminophenol typically yields a mixture of cis and trans isomers of 4-aminocyclohexan-1-ol. google.com The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions. For instance, hydrogenation of paracetamol can yield trans/cis ratios ranging from approximately 1:1 to 4:1. google.comgoogle.com
Alternative enzymatic approaches offer high stereoselectivity. One-pot cascade reactions using a keto reductase (KRED) and an amine transaminase (ATA) can convert 1,4-cyclohexanedione (B43130) into either the cis- or trans-4-aminocyclohexanol (B47343) with excellent diastereomeric ratios by selecting the appropriate enzymes. d-nb.inforesearchgate.net This biocatalytic method provides a greener and more selective route to the desired stereoisomer. d-nb.info
Preparation of Substituted 2-Aminobenzyl Moieties
Reductive Pathways for 2-Aminobenzyl Alcohol Synthesis
The 2-aminobenzyl moiety is often prepared from its corresponding nitro-substituted precursor. For instance, 2-aminobenzyl alcohol can be synthesized via the reduction of 2-nitrobenzyl alcohol or 2-nitrobenzaldehyde. chemicalbook.comnih.gov
A common method for this transformation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). Another effective approach involves the use of reducing agents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like copper nanoparticles, which offers a green chemistry approach. chemicalbook.com Lithium aluminium hydride (LiAlH₄) is also a potent reducing agent capable of converting the nitro group to an amine. researchgate.net The reduction of 2-nitrobenzaldehydes can also be achieved with iron in acetic acid, which allows for subsequent in situ reactions. nih.gov
| Precursor | Reducing Agent/System | Yield | Notes |
| 2-Nitrobenzaldehyde | Sodium Borohydride / Copper NPs | 97% | Green chemistry approach. chemicalbook.com |
| 4-Nitrobenzyl alcohol | Hydrazine Hydrate / Raney Nickel | 91.1% | A common method for reducing nitroarenes. google.com |
| m-Nitrobenzaldehyde | Lithium Aluminium Hydride | N/A | Can lead to azo-compound formation as a side product. researchgate.net |
This table summarizes various reductive methods for the synthesis of aminobenzyl alcohols from their nitro precursors.
The synthesis of the final target molecule, this compound, would then proceed by reacting 4-aminocyclohexan-1-ol with a 2-aminobenzyl precursor, most likely 2-aminobenzaldehyde, via reductive amination. This key reaction forms the final C-N bond, linking the two precursor building blocks. globethesis.com
Derivatization of Anthranilic Acid Precursors
Anthranilic acid (2-aminobenzoic acid) and its esters serve as versatile and economically viable starting materials for constructing the 2-aminobenzyl portion of the target molecule. core.ac.uk The primary challenge lies in the selective reduction of the carboxylic acid or ester functionality to an aldehyde or alcohol, which can then be used to form the central amine linkage.
Several synthetic routes have been developed for analogous structures starting from methyl anthranilate. globethesis.com One common pathway involves the reduction of the ester to the corresponding 2-aminobenzyl alcohol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). globethesis.com However, careful control of reaction conditions is necessary to avoid over-reduction or side reactions involving the aromatic amine.
Alternatively, the ester can be converted into an amide, such as 2-amino-N-(trans-4-hydroxycyclohexyl)benzamide, by direct reaction with trans-4-aminocyclohexanol. globethesis.com This amide intermediate can then be reduced to the target secondary amine using reagents like borane-THF complex, which offers a simpler workup procedure and potentially higher yields. globethesis.com
A third approach involves a two-step process where the methyl 2-aminobenzoate (B8764639) is first reduced to 2-aminobenzyl alcohol, which is subsequently oxidized to 2-aminobenzaldehyde. This aldehyde is a crucial intermediate for forming the C-N bond via reductive amination. globethesis.com The oxidation step requires mild reagents, such as manganese dioxide (MnO₂), to prevent oxidation of the aniline (B41778) nitrogen.
The derivatization of anthranilic acid is a critical phase that dictates the subsequent strategy for amine formation. The choice of method often depends on the desired scale, available reagents, and the need to control protecting groups on the aniline nitrogen, especially under harsh reducing or oxidizing conditions.
Formation of the Central Secondary Amine Linkage
The construction of the C-N bond between the 2-aminobenzyl group and the 4-aminocyclohexanol moiety is a pivotal step in the synthesis. Several classical and modern organic reactions can be employed for this purpose.
Reductive amination is arguably the most direct and widely used method for forming the secondary amine linkage in this target molecule. researchgate.net This strategy typically involves the condensation of an aldehyde (2-aminobenzaldehyde) with a primary amine (4-aminocyclohexanol) to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.
A key advantage of this approach is that the imine formation and reduction can often be combined into a single operational step. globethesis.com A variety of reducing agents can be employed, each with specific advantages.
Sodium borohydride (NaBH₄) : A cost-effective and common reagent, often used in protic solvents like methanol. globethesis.comorganic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN) : This reagent is selective for the reduction of the protonated iminium ion over the starting aldehyde, which can minimize side reactions. The reaction is typically run under mildly acidic conditions. organic-chemistry.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A mild and highly effective reagent that does not require acidic conditions and is compatible with a wide range of functional groups. organic-chemistry.org
The efficiency of reductive amination has made it a cornerstone in the synthesis of pharmaceutical compounds containing secondary amine motifs. researchgate.net For the synthesis of a closely related compound, ambroxol, an indirect reductive amination using sodium borohydride proved to be a high-yielding method. globethesis.com
| Reducing Agent | Typical Solvent | pH Conditions | Key Advantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to slightly basic | Cost-effective, readily available. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Mildly Acidic (pH 4-6) | Selective for iminium ions, reduces side reactions. organic-chemistry.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE) | Neutral / Aprotic | Mild, high functional group tolerance, no pH control needed. organic-chemistry.org |
An alternative strategy for forming the secondary amine is through a nucleophilic substitution (Sₙ2) reaction. This pathway would involve the reaction of a 2-aminobenzyl halide (e.g., 2-aminobenzyl chloride or bromide) with 4-aminocyclohexanol. The amine group of the cyclohexanol acts as the nucleophile, displacing the halide from the benzylic carbon. researchgate.net
This approach requires the synthesis of the 2-aminobenzyl halide precursor, which can be prepared from 2-aminobenzyl alcohol. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the amine nucleophile. A significant challenge in this approach is controlling the selectivity of the alkylation. Since the product is a secondary amine, it can potentially react with another molecule of the benzyl (B1604629) halide to form a tertiary amine as an undesired byproduct. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. researchgate.net
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an efficient route to molecular diversity. nih.govnih.gov While a direct MCR for the synthesis of this compound is not prominently documented, analogous structures can be conceptualized through MCR pathways like the Mannich reaction.
The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. nih.gov A hypothetical Mannich-type approach to a related scaffold could involve the reaction of a cyclohexanone (B45756) derivative (as the CH-acidic component), an appropriately substituted 2-aminobenzaldehyde, and an amine. Such strategies are powerful tools for rapidly assembling complex carbocyclic and heterocyclic scaffolds. nih.govbeilstein-journals.org
Optimization of Synthetic Conditions and Process Efficiency
Optimizing the synthesis of this compound is critical for improving yield, minimizing byproducts, and ensuring the economic and environmental viability of the process. Key parameters for optimization include the choice of solvent, the selection of the catalyst or reducing agent, and control over reaction kinetics.
Solvent Effects on Reaction Outcomes
The choice of solvent is a critical factor in reductive amination reactions, as it influences reactant solubility, the rate of imine formation, and the efficacy of the reducing agent. researchgate.net Historically, chlorinated solvents such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (DCM) were frequently used for these transformations. researchgate.netacsgcipr.org However, due to environmental and safety concerns, a shift towards greener, more sustainable solvents has been prioritized.
Research has demonstrated that solvents like ethyl acetate (B1210297) (EtOAc) are broadly comparable to DCE for reductive aminations mediated by sodium triacetoxyborohydride. researchgate.net Other viable alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), isopropyl alcohol (IPA), and dimethyl carbonate. researchgate.net The use of protic solvents like alcohols must be approached with caution when using catalytic hydrogenation, as they can undergo oxidation on the catalyst surface to generate aldehyde or ketone impurities that may lead to undesired byproducts. acsgcipr.org The table below, based on data from a model reductive amination system, illustrates how solvent choice can significantly impact reaction conversion over time.
| Solvent | Conversion at 1h (%) | Conversion at 2h (%) | Conversion at 4h (%) | Final Conversion (%) |
|---|---|---|---|---|
| 1,2-Dichloroethane (DCE) | 100.0 | 100.0 | 100.0 | 100.0 |
| Ethyl Acetate (EtOAc) | 59.7 | 71.0 | 81.4 | 98.5 |
| Isopropyl Alcohol (IPA) | 77.9 | 89.5 | 97.5 | 100.0 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 46.6 | 60.7 | 76.0 | 98.9 |
| Tetrahydrofuran (THF) | 26.6 | 29.1 | 32.0 | 41.1 |
| Dimethylformamide (DMF) | 6.5 | 14.2 | 24.3 | 50.4 |
This interactive table presents conversion data for the reductive amination of an aldehyde with an amine using sodium triacetoxyborohydride, demonstrating the significant impact of solvent selection on reaction efficiency. Data adapted from a representative solvent selection guide. rsc.org
Catalyst Selection and Reaction Kinetics
A variety of reducing agents and catalysts can be employed for the reduction step, each with distinct kinetic profiles and operational requirements.
Chemical Reducing Agents: Hydride-based reagents are commonly used for direct reductive amination.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mild nature and high chemoselectivity for imines over carbonyls. rsc.org It is effective under the slightly acidic conditions that promote imine formation, making it ideal for one-pot procedures. wikipedia.orgrsc.org
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines but is highly toxic. Its reactivity is attenuated at neutral pH, becoming more rapid under acidic conditions. wikipedia.org
Sodium Borohydride (NaBH₄): A more powerful reducing agent, NaBH₄ can reduce both the imine intermediate and the starting aldehyde. quickcompany.in To achieve selectivity, the reaction is often performed in a stepwise manner where the imine is formed first, followed by the addition of the reductant. quickcompany.inredalyc.org
Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas. It is considered a green chemistry approach but may require elevated pressures and temperatures. wikipedia.org
Biocatalysts: Enzymes offer unparalleled stereoselectivity for asymmetric synthesis.
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the direct asymmetric reductive amination of ketones, providing a sustainable route to chiral amines. nih.gov Their application has been scaled for industrial production of pharmaceutical intermediates. nih.gov
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high stereopurity. nih.govnih.gov
The selection of a catalyst system is a trade-off between reaction speed, cost, safety, and the desired level of stereochemical control.
| Catalyst/Reductant | Typical Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| NaBH(OAc)₃ | Room temp, acidic (AcOH), aprotic solvent (EtOAc, DCE) | High for imines | Mild, one-pot, high yield | Stoichiometric waste |
| NaBH₄ | Room temp, protic solvent (MeOH, EtOH) | Less selective; can reduce carbonyls | Inexpensive, powerful | Often requires two steps for selectivity |
| H₂ / Pd/C | H₂ atmosphere (1-10 bar), various solvents | Good | Catalytic, atom economical, clean | Requires specialized equipment (hydrogenator) |
| Imine Reductase (IRED) | Aqueous buffer, room temp, requires cofactor | Excellent stereoselectivity | Highly selective, green conditions | Enzyme/cofactor cost, limited substrate scope |
This interactive table compares common catalytic and reducing systems for the synthesis of this compound via reductive amination.
Spectroscopic and Structural Elucidation of 4 2 Aminobenzyl Amino Cyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184), providing detailed information about the hydrogen and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the protons of the cyclohexyl ring, and the protons of the amino, hydroxyl, and benzyl methylene (B1212753) groups.
Aromatic Region: The protons on the 2-aminobenzyl group would appear in the aromatic region, typically between δ 6.5 and 7.2 ppm. Due to the ortho-disubstitution pattern, these four protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling.
Cyclohexane (B81311) Ring Protons: The protons on the cyclohexane ring would likely appear as a series of broad multiplets in the upfield region, generally between δ 1.0 and 2.2 ppm. The protons attached to the carbons bearing the hydroxyl and amino groups (CH-OH and CH-N) would be expected at lower field strengths, around δ 3.5-4.0 ppm and δ 2.5-3.0 ppm, respectively, due to the deshielding effect of the heteroatoms.
Methylene Bridge Protons: The two protons of the benzyl methylene group (-CH₂-) would likely appear as a singlet or a pair of doublets (if diastereotopic) around δ 3.7-4.0 ppm.
Exchangeable Protons: The protons of the primary amine (-NH₂), secondary amine (-NH-), and hydroxyl (-OH) groups would appear as broad singlets. Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature. The primary amine protons are typically found in the range of δ 3.0-5.0 ppm, the secondary amine proton between δ 0.5-5.0 ppm, and the hydroxyl proton between δ 0.5-5.0 ppm.
A hypothetical ¹H NMR data table is presented below based on chemical shift predictions for the trans isomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.2 | m | 4H |
| -CH₂- (benzyl) | ~3.8 | s | 2H |
| CH-OH | ~3.6 | m | 1H |
| CH-N | ~2.6 | m | 1H |
| Cyclohexane CH₂ | 1.2 - 2.1 | m | 8H |
| -NH₂ | variable | br s | 2H |
| -NH- | variable | br s | 1H |
| -OH | variable | br s | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
Aromatic Carbons: The six carbons of the benzene (B151609) ring would resonate in the downfield region, typically between δ 115 and 150 ppm. The carbon attached to the primary amino group (C-NH₂) would be significantly shielded.
Cyclohexane Carbons: The carbons of the cyclohexane ring would appear in the upfield region. The carbon atom bonded to the hydroxyl group (C-OH) would be deshielded and is expected around δ 65-75 ppm. The carbon attached to the secondary amino group (C-N) would also be deshielded, appearing around δ 50-60 ppm. The remaining cyclohexane carbons would resonate between δ 20-40 ppm.
Methylene Bridge Carbon: The benzylic carbon (-CH₂-) would be expected in the range of δ 45-55 ppm.
Below is a table of predicted ¹³C NMR chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | ~147 |
| Aromatic C-CH₂ | ~125 |
| Aromatic CH | 115 - 130 |
| C-OH | ~70 |
| C-N | ~55 |
| -CH₂- (benzyl) | ~50 |
| Cyclohexane CH₂ | 25 - 35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms and the stereochemistry of the cyclohexanol (B46403) ring, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons on the cyclohexane ring and within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between different fragments of the molecule, for instance, connecting the benzylic protons to the carbons of the aromatic ring and the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry of the substituents on the cyclohexane ring (i.e., whether it is the cis or trans isomer). For the trans isomer, NOE correlations would be expected between axial protons.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis
Mass spectrometry would be used to confirm the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₃H₂₀N₂O), the expected exact mass is approximately 220.1576 g/mol . nih.gov
The fragmentation in electron ionization (EI) mass spectrometry would likely proceed through several key pathways:
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This could lead to the loss of the cyclohexanol ring or parts of it.
Benzylic Cleavage: Cleavage at the benzylic position is highly favorable, leading to the formation of a stable benzyl or tropylium (B1234903) cation. A prominent peak at m/z 106, corresponding to the [C₇H₈N]⁺ ion (aminobenzyl fragment), would be expected.
Loss of Water: Dehydration from the cyclohexanol moiety could occur, leading to a fragment ion at M-18.
Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo characteristic ring-opening and fragmentation pathways.
A plausible fragmentation pattern would involve the initial formation of the molecular ion [M]⁺•, followed by fragmentation to key ions that would be indicative of the structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| N-H (Amine) | 3300-3500 (medium, two bands for primary) | Stretching |
| C-H (Aromatic) | 3000-3100 (sharp) | Stretching |
| C-H (Aliphatic) | 2850-3000 (strong) | Stretching |
| C=C (Aromatic) | 1450-1600 (medium) | Stretching |
| C-N | 1020-1250 (medium) | Stretching |
| C-O (Alcohol) | 1000-1260 (strong) | Stretching |
The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate O-H stretching of the hydroxyl group, likely overlapping with the N-H stretching vibrations of the primary and secondary amines.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the 2-aminobenzyl chromophore. Aniline (B41778) and its derivatives typically exhibit two absorption bands:
An intense band around 230-240 nm (the E2-band).
A weaker band around 280-290 nm (the B-band).
The presence of the amino group on the benzene ring would be expected to cause a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The exact λmax values would be dependent on the solvent used for the analysis.
X-ray Crystallography for Definitive Solid-State Structure Determination
No published single-crystal X-ray diffraction data for this compound was found. Consequently, details regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available.
Elemental Analysis for Empirical Formula Confirmation
No specific experimental results from elemental analysis (CHN analysis) for this compound were found in the public domain. This type of analysis is crucial for confirming the empirical formula of a synthesized compound by providing the percentage composition of carbon, hydrogen, and nitrogen.
Theoretical and Computational Investigations of Molecular Properties and Reactivity
Density Functional Theory (DFT) Applications in Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184).
Geometry Optimization and Conformational Preference Analysis
A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule such as this compound, which contains a cyclohexane (B81311) ring and a rotatable side chain, multiple low-energy conformations, including different chair and boat forms of the cyclohexane ring and various orientations of the aminobenzyl group, would be expected. A thorough analysis would involve identifying these different conformers and calculating their relative energies to determine the most preferred spatial arrangement.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, the aromatic ring and the amino groups would be expected to be the primary locations of the HOMO, while the LUMO would likely be distributed over the aromatic system.
Interactive Data Table: Illustrative FMO Parameters (Hypothetical) This table is for illustrative purposes only, as specific data for the compound is unavailable.
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.5 | Electron-donating capability |
| LUMO Energy | -0.5 | Electron-accepting capability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are rich or deficient in electrons. Red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. In this compound, the nitrogen and oxygen atoms would be expected to show negative potential, making them likely sites for interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and unfilled orbitals. This analysis can quantify the stability arising from these intramolecular interactions. For the title compound, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, as well as the delocalization within the benzene (B151609) ring.
Prediction of Spectroscopic Parameters (e.g., simulated NMR, IR, UV-Vis spectra)
Computational methods can simulate various types of spectra. Calculated NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions can be compared with experimental data to confirm the molecular structure.
Simulated NMR: Would predict the chemical shifts for each unique proton and carbon atom.
Simulated IR: Would identify the characteristic vibrational frequencies, such as N-H and O-H stretching, C-N stretching, and aromatic C-H bending.
Simulated UV-Vis: Would predict the electronic transitions, likely corresponding to the π→π* transitions of the aromatic ring.
Interactive Data Table: Illustrative Predicted Spectroscopic Data (Hypothetical) This table is for illustrative purposes only, as specific data for the compound is unavailable.
| Spectrum Type | Predicted Peak/Region | Assignment |
|---|---|---|
| IR | 3400-3300 cm⁻¹ | N-H and O-H stretching |
| ¹³C NMR | 145 ppm | Aromatic C-N |
| ¹H NMR | 7.2-6.7 ppm | Aromatic protons |
Molecular Dynamics and Molecular Modeling Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation for this compound, typically in a solvent like water, could provide insights into its conformational flexibility, solvation properties, and how it interacts with its environment on a nanosecond timescale. This would be particularly useful for understanding its behavior in a biological or solution-phase context.
Conformational Dynamics and Energy Landscape Exploration
The conformational flexibility of this compound is a key determinant of its molecular interactions. The molecule possesses several rotatable bonds: the C-C bonds within the cyclohexane ring, the C-N and C-C bonds of the benzylamino linker, and the C-O bond of the hydroxyl group. The cyclohexane ring can adopt various conformations, with the chair form being the most stable. The substituents on the cyclohexane ring can be in either axial or equatorial positions, leading to different stereoisomers.
Illustrative Conformational Energy Data (Based on Analogous Systems)
| Conformer | Dihedral Angle (° N-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60 | 0.0 |
| B | 180 | 1.2 |
Solvation Effects on Molecular Structure and Properties
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Solvation models, both implicit and explicit, are used in computational chemistry to simulate these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to account for bulk solvent effects. Explicit solvation models, on the other hand, involve simulating a number of individual solvent molecules around the solute, providing a more detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding.
The presence of polar functional groups, namely the primary amine, secondary amine, and hydroxyl group, in this compound suggests that it will be capable of forming hydrogen bonds with protic solvents like water. Computational studies can quantify the strength and geometry of these hydrogen bonds and assess how solvation influences the conformational preferences and electronic properties of the molecule.
Quantum Chemical Descriptors and Reactivity Indices
Assessment of Chemical Potential, Electronegativity, Hardness, and Electrophilicity Index
Quantum chemical descriptors, derived from Density Functional Theory (DFT) calculations, provide valuable insights into the reactivity of a molecule. These descriptors include the chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ) is related to the escaping tendency of an electron from a molecule and is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
By calculating these indices for this compound, one can predict its reactivity in various chemical reactions. For instance, regions of the molecule with a high electron density, such as the amino groups and the hydroxyl group, are likely to be nucleophilic centers, while the aromatic ring can act as either a nucleophile or an electrophile depending on the reaction conditions.
Illustrative Quantum Chemical Descriptors (Calculated in vacuo)
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | 0.5 |
| Chemical Potential (μ) | -2.65 |
| Electronegativity (χ) | 2.65 |
| Chemical Hardness (η) | 3.15 |
Computational Analysis of Molecular Recognition and Interactions
Ligand-Receptor Interaction Modeling (academic probe development)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of academic probe development, docking studies can be used to investigate the potential binding of this compound to a biological target, such as a protein or enzyme.
The process involves generating a three-dimensional model of the ligand and the receptor. The ligand is then placed in the binding site of the receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. For this compound, the amino and hydroxyl groups are likely to act as hydrogen bond donors and acceptors, while the benzyl (B1604629) and cyclohexyl groups can engage in hydrophobic interactions. Such computational screening can guide the design of more potent and selective molecular probes.
Metal Complexation Behavior and Coordination Studies
The presence of multiple heteroatoms with lone pairs of electrons (the two nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group) makes this compound a potential ligand for metal ions. Computational methods can be employed to study the coordination chemistry of this molecule.
DFT calculations can be used to determine the preferred coordination sites, the geometry of the resulting metal complexes, and the strength of the metal-ligand bonds. The calculations can also provide insights into the electronic structure of the complexes and how the coordination to a metal ion affects the properties of the ligand. For example, the coordination of a metal ion could alter the reactivity of the ligand or induce specific conformational changes. The primary and secondary amine nitrogens, as well as the hydroxyl oxygen, are all potential coordination sites, and the molecule could act as a bidentate or tridentate ligand depending on the metal ion and the reaction conditions. Theoretical studies can help to predict the most favorable coordination mode and the thermodynamic stability of the resulting complexes. nih.govbohrium.com
Chemical Reactivity and Functional Group Transformations of 4 2 Aminobenzyl Amino Cyclohexan 1 Ol
Transformations Involving the Secondary Amine Functionality
The secondary amine in 4-((2-aminobenzyl)amino)cyclohexan-1-ol (B1274184) is a key site for modifications, allowing for the introduction of various substituents and the construction of new ring systems.
The secondary amine is nucleophilic and can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. This reaction is a fundamental method for the synthesis of tertiary amines. organic-chemistry.org Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to introduce an acyl group, forming an amide. beilstein-journals.org These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Given the presence of two amino groups, selective acylation of the more nucleophilic secondary amine can be achieved under controlled conditions. beilstein-journals.orgnih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reaction | Reagents and Conditions | Product Type | Plausible Yield |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., CH3CN), Room Temperature | Tertiary Amine | Good to Excellent |
| N-Acylation | Acyl chloride (e.g., CH3COCl) or Anhydride (B1165640) (e.g., (CH3CO)2O), Base (e.g., Et3N), Solvent (e.g., CH2Cl2), 0 °C to Room Temperature | Amide | Excellent |
The 2-aminobenzylamine moiety within this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles. Condensation of the primary amino group with aldehydes or ketones, followed by intramolecular cyclization and oxidation, can lead to the formation of quinazolines. organic-chemistry.orgnih.gov Various catalytic systems, including metal-free and transition-metal-catalyzed approaches, have been developed for this transformation. rsc.orgnih.govmarquette.edu The reaction with α-keto acids under visible light irradiation provides a green synthetic route to quinazolines. rsc.org
Furthermore, intramolecular cyclization reactions can also lead to the formation of indole (B1671886) derivatives, another important class of heterocyclic compounds. organic-chemistry.orgopenmedicinalchemistryjournal.com The specific reaction conditions and the choice of reagents determine the final heterocyclic product.
Table 2: Synthesis of Heterocyclic Systems
| Heterocyclic System | Reagents and Conditions | Key Intermediate | Plausible Yield |
|---|---|---|---|
| Quinazoline | Aldehyde or Ketone, Oxidant (e.g., O2, I2), Catalyst (e.g., metal complex or organocatalyst), High Temperature | Iminium ion | Good to Excellent |
| Indole | Transition metal catalyst (e.g., Pd, Cu), Base, High Temperature | Cyclization precursor | Moderate to Good |
The secondary amine can be a site for oxidative and reductive transformations. Oxidative amination can convert the secondary amine into an imine or, with further oxidation, lead to cleavage of the C-N bond. acs.org Reductive amination, on the other hand, is a powerful method for forming C-N bonds and can be used to introduce new alkyl groups at the nitrogen atom. nih.govstackexchange.comnih.govwikipedia.org This reaction typically involves the condensation of the amine with a carbonyl compound to form an iminium ion, which is then reduced in situ. stackexchange.com
Reactions of the Hydroxyl Group on the Cyclohexane (B81311) Ring
The secondary hydroxyl group on the cyclohexane ring offers another site for chemical modification, allowing for the introduction of various functional groups and the alteration of the compound's polarity and reactivity.
The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. acs.orgresearchgate.netrsc.org This esterification reaction can be used to introduce a wide range of acyl groups. Etherification, the formation of an ether, can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis) or through other methods like alkoxymercuration-demercuration. The presence of the amino groups may require protective group strategies to achieve selective O-alkylation.
Table 3: Esterification and Etherification of the Hydroxyl Group
| Reaction | Reagents and Conditions | Product Type | Plausible Yield |
|---|---|---|---|
| Esterification | Carboxylic acid, Acid catalyst (e.g., H2SO4), Heat; or Acyl chloride, Base (e.g., pyridine) | Ester | Good to Excellent |
| Etherification (Williamson) | Strong base (e.g., NaH), Alkyl halide (e.g., CH3I), Aprotic solvent (e.g., THF) | Ether | Moderate to Good |
The secondary alcohol on the cyclohexane ring can be selectively oxidized to the corresponding ketone. nih.govorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, and the choice of reagent is crucial to avoid oxidation of the amino groups. organic-chemistry.orgacs.org Mild and selective oxidizing agents such as those based on chromium (e.g., PCC, PDC) or Swern oxidation conditions are often preferred. Catalytic aerobic oxidation methods using transition metal catalysts and molecular oxygen as the oxidant offer a greener alternative. nih.gov
Table 4: Selective Oxidation of the Hydroxyl Group
| Oxidizing Agent/System | Conditions | Product | Plausible Yield |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH2Cl2, Room Temperature | Ketone | Good |
| Swern Oxidation (oxalyl chloride, DMSO, Et3N) | Low Temperature (-78 °C) | Ketone | Excellent |
| Catalytic Aerobic Oxidation (e.g., Cu/TEMPO) | O2 or Air, Room Temperature | Ketone | Good to Excellent |
Derivatization of the Primary Aromatic Amine
The primary aromatic amine is a focal point for the chemical modification of the molecule. Its nucleophilic character and the activating effect it exerts on the benzene (B151609) ring are key to its reactivity.
Electrophilic Aromatic Substitutions
The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In the case of this compound, the position ortho to the primary amine is already substituted with the benzylamino moiety, which creates significant steric hindrance. Consequently, electrophilic substitution is expected to occur predominantly at the para position (C5) relative to the primary amine.
Arylamines can be highly reactive towards EAS, sometimes leading to multiple substitutions or oxidative side reactions. libretexts.org Therefore, reaction conditions must be carefully controlled. Common EAS reactions applicable to this compound include:
Halogenation: Introducing halogens like bromine or chlorine onto the aromatic ring. The existence of derivatives such as (1r,4r)-4-((2-amino-5-bromobenzyl)amino)cyclohexan-1-ol hydrochloride confirms that bromination occurs at the expected C5 position, para to the amine. pharmaffiliates.com
Nitration: The introduction of a nitro group (-NO₂) is typically achieved with a mixture of nitric and sulfuric acid. However, the strongly acidic conditions can protonate the basic amino groups, forming anilinium ions which are deactivating and meta-directing. This challenge can often be overcome by first protecting the amino group, for instance, through acetylation to form an amide. The amide is still an ortho, para-director but is less activating, allowing for more controlled reactions. libretexts.org
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. Similar to nitration, the reaction's equilibrium nature requires careful condition control. oneonta.edu
| Reaction | Typical Reagent(s) | Predicted Major Product Name |
|---|---|---|
| Bromination | Br₂ or N-Bromosuccinimide (NBS) | 4-((2-Amino-5-bromobenzyl)amino)cyclohexan-1-ol |
| Nitration (with protection) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 4-((2-Amino-5-nitrobenzyl)amino)cyclohexan-1-ol |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(((4-hydroxycyclohexyl)amino)methyl)benzenesulfonic acid |
Diazotization and Coupling Reactions
The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). numberanalytics.comunacademy.com This transformation opens up a vast field of synthetic possibilities as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -CN) through reactions like the Sandmeyer and Schiemann reactions. google.com
Furthermore, the resulting aryl diazonium salt is an electrophile that can attack activated aromatic rings, such as phenols or other anilines, in azo coupling reactions. libretexts.orgresearchgate.net This process forms highly colored azo compounds, which are the basis for many synthetic dyes. unacademy.com
Collaborative Reactivity of Multiple Functional Groups
The spatial arrangement of the three distinct functional groups in this compound facilitates reactions that involve more than one group, leading to the formation of complex cyclic structures or enabling applications in catalysis.
Intramolecular Cyclizations
The 2-aminobenzylamine core structure is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. nih.govbeilstein-journals.org By introducing a suitable one-carbon electrophile (such as an aldehyde, orthoester, or carboxylic acid derivative), the primary aromatic amine and the secondary benzylamine (B48309) can participate in a cyclization reaction to form a dihydroquinazoline (B8668462) ring system. researchgate.netrsc.org For example, reaction with an aldehyde would first form a Schiff base with the primary amine, followed by an intramolecular attack from the secondary amine and subsequent dehydration to yield the final heterocyclic product.
Similarly, reaction with bifunctional reagents like phosgene (B1210022) or thiophosgene (B130339) could engage both amine groups to form fused heterocyclic systems containing a urea (B33335) or thiourea (B124793) moiety, respectively. The presence of the hydroxyl group on the cyclohexane ring adds another layer of possibility for more complex, multi-ring cyclizations under specific conditions. znaturforsch.com
Design of Bifunctional Catalysts or Ligands
The molecular architecture of this compound is highly suitable for applications in catalysis and coordination chemistry. The combination of Lewis basic amine sites and a Brønsted acidic/hydrogen-bond donating alcohol group makes it a candidate for a bifunctional catalyst. nih.govrsc.org In such a catalyst, one functional group could activate an electrophile while the other activates a nucleophile, bringing them together in a controlled orientation and accelerating the reaction. mdpi.com Scaffolds containing both amino and hydroxyl groups, such as the well-studied aminoindanol (B8576300) core, have proven effective in a variety of asymmetric reactions by providing bifunctional activation. beilstein-journals.orgnih.gov
Additionally, the molecule can act as a tridentate ligand, coordinating to a metal center through its three heteroatoms (N, N, O). The rigid, chiral cyclohexane backbone can create a well-defined stereochemical environment around a coordinated metal, making such complexes promising candidates for enantioselective catalysis. The steric and electronic properties of the ligand could be further tuned by derivatization of the aromatic ring, as discussed in section 5.3.1.
| Application Area | Functional Groups Involved | Potential Outcome/Product |
|---|---|---|
| Intramolecular Cyclization | Primary and Secondary Amines | Dihydroquinazolines (with C1 source) |
| Bifunctional Catalysis | Amines (Lewis Base) and Alcohol (H-bond donor) | Catalyst for asymmetric synthesis (e.g., Michael additions, aldol (B89426) reactions) |
| Ligand Design | Primary Amine, Secondary Amine, Alcohol | Tridentate N,N,O-ligand for transition metal catalysis |
Advanced Chemical Research Applications and Material Science Contributions
Utility as a Chiral Auxiliary or Ligand Scaffold
The presence of a chiral cyclohexanol (B46403) ring and two nitrogen atoms makes 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184) a promising candidate for use as a chiral auxiliary or a ligand scaffold in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single stereoisomer. bu.edunih.gov The stereogenic centers on the cyclohexanol ring can create a chiral environment that influences the stereochemical outcome of reactions.
Derivatives of 1,2-diaminocyclohexane are well-known for their effectiveness as chiral ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenation and arylation. rsc.orgnih.gov These ligands coordinate with a metal center to form a chiral catalyst that can induce high enantioselectivity. Similarly, the di-amine functionality in this compound, after appropriate modification, could chelate to metal ions, forming stable complexes. The benzyl (B1604629) group could be further functionalized to fine-tune the steric and electronic properties of the resulting ligand, potentially leading to highly effective and selective catalysts. For instance, N-benzyl derivatives of other chiral amines have been successfully employed as unique planar chiral auxiliaries. researchgate.netmdpi.com
Table 1: Potential Asymmetric Reactions Utilizing this compound Derivatives as Chiral Ligands
| Asymmetric Reaction | Potential Role of the Compound's Derivative | Expected Outcome |
| Hydrogenation of Ketones | Forms a chiral metal complex that facilitates the stereoselective addition of hydrogen. | Enantiomerically enriched secondary alcohols. |
| Allylic Alkylation | Creates a chiral environment around the metal catalyst, directing the approach of the nucleophile. | Chiral allylic compounds with high enantiomeric excess. |
| Diels-Alder Reaction | Acts as a chiral Lewis acid catalyst upon complexation with a metal, controlling the stereochemistry of the cycloaddition. | Enantiomerically pure cyclic compounds. |
| Aldol (B89426) Reaction | As a chiral auxiliary, it can be attached to the enolate to direct the stereoselective formation of new carbon-carbon bonds. sciengine.com | Syn- or anti-aldol products with high diastereoselectivity. |
Application in Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound, namely the aromatic ring, the hydrogen-bond donating and accepting amino and hydroxyl groups, make it an excellent building block for the construction of supramolecular assemblies.
The benzylamine (B48309) moiety can participate in π-π stacking interactions, while the amino and hydroxyl groups can form a network of hydrogen bonds. These interactions can drive the self-assembly of the molecules into well-ordered, one-, two-, or three-dimensional structures. For example, derivatives of cyclohexane (B81311) diamine have been shown to form supramolecular gels in situ through the formation of urea (B33335) groups. nih.gov Similarly, benzimidazole (B57391) derivatives, which share structural similarities with the aminobenzyl part of the target molecule, are known to form diverse supramolecular structures through metal coordination and π-π stacking. uni-mainz.de
In host-guest chemistry, a host molecule binds a smaller guest molecule to form a complex. The cyclohexanol ring can act as a part of a larger macrocyclic host, with the aminobenzyl group providing additional binding sites for a guest molecule. The recognition and binding of specific guests can be tailored by modifying the functional groups on the molecule. For instance, the self-assembly of mono-modified β-cyclodextrin derivatives is highly influenced by the nature of the substituent group, indicating that the aminobenzyl moiety could direct the formation of specific host-guest complexes. rsc.org
Development of Advanced Organic Materials (e.g., polymers, frameworks)
The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it a valuable monomer for the synthesis of advanced organic materials such as polyamides and poly(ester amide)s. researchgate.netscielo.br These polymers are known for their excellent thermal and mechanical properties, which are derived from the strong intermolecular hydrogen bonds formed between the amide groups. nih.gov
By reacting the diamine functionality of the molecule with dicarboxylic acids or their derivatives, polyamides can be synthesized. researchgate.netresearchgate.netnih.gov The incorporation of the cyclohexyl and benzyl groups into the polymer backbone would influence the polymer's properties, such as its rigidity, solubility, and thermal stability. Similarly, the reaction with a diacid and a diol could lead to the formation of poly(ester amide)s, a class of biodegradable polymers with tunable properties for biomedical applications. researchgate.netnih.govresearchgate.net The use of a monomer with both amino and hydroxyl groups, like this compound, can lead to the formation of crosslinked networks with elastomeric properties. researchgate.net
Furthermore, the rigid structure of the cyclohexyl ring and the potential for forming strong intermolecular interactions suggest that this compound could be a suitable building block for the creation of porous organic frameworks or metal-organic frameworks (MOFs), although this would likely require further functionalization to introduce more coordination sites.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Co-monomers | Potential Properties |
| Polyamide | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | High thermal stability, good mechanical strength, potentially improved solubility due to the benzyl group. |
| Poly(ester amide) | Dicarboxylic acids and diols (e.g., ethylene (B1197577) glycol) | Biodegradability, tunable mechanical properties, potential for use in biomedical applications. researchgate.net |
| Polyurethane | Diisocyanates | Elastomeric properties, good abrasion resistance. |
Design of Chemical Probes for Intermolecular Recognition
Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net The design of fluorescent probes for the detection of specific analytes is a significant area of research. The this compound scaffold possesses features that are amenable to the development of such probes.
The aminobenzyl moiety can be a key component of a fluorophore or can be functionalized with a fluorophore. The amino groups can act as recognition sites for specific analytes, such as metal ions or biologically relevant anions. Upon binding of the analyte, a change in the fluorescence properties of the probe (e.g., enhancement or quenching) can be observed. For example, electrochemical biosensors have been developed based on poly(3-aminobenzylamine) for the detection of dopamine. elsevierpure.comresearchgate.netgoogle.com This indicates the potential of the aminobenzylamine unit to be a core component in sensor design.
Moreover, the chiral nature of the molecule could be exploited to develop probes for the enantioselective recognition of other chiral molecules. The binding of one enantiomer of an analyte over the other would result in a differential fluorescent response. For instance, novel binaphthyl amine fluorescent probes have been designed for the chiral recognition of amino acids like D/L-Lysine. rsc.org
Precursor for Complex Natural Product Synthesis
The synthesis of complex natural products is a cornerstone of organic chemistry. nih.govresearchgate.net The structural motifs present in this compound, particularly the functionalized cyclohexane ring, are found in a variety of natural products, including alkaloids and aminocyclitols. nih.govresearchgate.net
This compound could serve as a versatile chiral building block, providing a pre-formed, stereochemically defined cyclohexane core that can be further elaborated to construct the target natural product. The amino and hydroxyl groups offer convenient handles for subsequent chemical transformations. For example, the total synthesis of alkaloids often involves the construction of complex heterocyclic ring systems, and precursors containing both amine and other functional groups are highly valuable. scielo.br The aminobenzylamine moiety could be a precursor to a tetrahydroisoquinoline unit, a common core in many alkaloids. The synthesis of natural products containing cyclohexane units often starts from readily available chiral building blocks, and this compound could potentially serve a similar purpose. nih.gov
Analytical Methodologies for Process Monitoring and Purity Assurance
High-Performance Liquid Chromatography (HPLC) for Separation, Purity Assessment, and Quantitation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol (B1274184). This method offers high resolution and sensitivity, making it ideal for separating the compound from impurities, assessing its purity, and performing accurate quantitation.
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The stationary phase used is a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, suitable for analyzing basic compounds like amines. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring compatibility with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. sielc.com
Table 1: HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Mode | Reverse Phase (RP) |
| Application | Purity Assessment, Quantitation, Impurity Isolation |
This interactive table summarizes the typical conditions for HPLC analysis.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique frequently used to monitor the progress of chemical reactions. aga-analytical.com.plnih.gov It allows for the simultaneous analysis of multiple samples, making it highly efficient for tracking the consumption of starting materials and the formation of the product over time. aga-analytical.com.pl
In the synthesis of this compound, TLC is employed as a qualitative tool. The separation is based on the differential partitioning of the compounds in the reaction mixture between a stationary phase (typically a silica (B1680970) gel coated plate) and a liquid mobile phase. nih.govresearchgate.net By spotting the reaction mixture on the TLC plate at different time intervals, the disappearance of the reactant spots and the appearance of the product spot can be visualized, often under UV light. nih.gov The choice of the mobile phase, usually a mixture of solvents, is optimized to achieve a clear separation between the starting materials, intermediates, and the final product. aga-analytical.com.pl
Table 2: Hypothetical TLC Monitoring of this compound Synthesis
| Component | Polarity | Expected Rf Value |
|---|---|---|
| Starting Material (e.g., 2-Aminobenzaldehyde) | Less Polar | Higher |
| Intermediate | Varies | Intermediate |
| Product (this compound) | More Polar | Lower |
This interactive table illustrates the expected relative positions of spots on a TLC plate during the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for separating and identifying volatile organic compounds. sums.ac.irnih.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly valuable for the detection and quantification of any volatile intermediates, starting materials, or residual solvents that may be present during its synthesis.
The synthesis of this compound could potentially involve volatile precursors such as derivatives of cyclohexane (B81311) or aminobenzyl compounds. GC-MS provides high sensitivity and specificity for identifying these trace components. sums.ac.ir The gas chromatograph separates the volatile compounds in the sample, and the mass spectrometer provides detailed mass spectra that allow for their unambiguous identification by comparing them to spectral libraries. nih.gov This ensures that volatile impurities are effectively removed during the purification process, guaranteeing the high purity of the final product.
Table 3: Potential Volatile Intermediates/Precursors Analyzable by GC-MS
| Compound Name | Potential Role |
|---|---|
| Cyclohexanone (B45756) | Precursor |
| 2-Nitrobenzaldehyde | Precursor to the amine |
| Tetrahydrofuran | Solvent |
This interactive table lists examples of volatile compounds that could be monitored by GC-MS during the synthesis process.
Q & A
Q. What are the recommended synthetic routes for 4-((2-Aminobenzyl)amino)cyclohexan-1-ol, and how can reaction conditions be optimized?
A practical approach involves reductive amination between 2-aminobenzylamine and 4-aminocyclohexanol derivatives. For example, a dibenzylation strategy (as described in a patent synthesis for similar cyclohexanol derivatives) uses benzyl bromide to protect amines, followed by deprotection . Optimize reaction conditions by:
- Controlling stoichiometry (e.g., 1:1 molar ratio of amine and aldehyde precursors).
- Using polar aprotic solvents (DMF or acetonitrile) at room temperature.
- Monitoring reaction progress via TLC or HPLC.
Q. How can researchers confirm the purity and structural identity of synthesized this compound?
Key analytical methods include:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+: ~265.3 g/mol) .
- NMR : Look for characteristic signals (e.g., cyclohexanol OH peak at δ 4.5–5.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential dust/aerosol formation.
- In case of exposure, rinse affected areas with water and seek medical attention .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Stereoselectivity is influenced by:
- Catalyst choice : Iridium catalysts (e.g., [Ir(COD)Cl]₂) can promote trans-deoxygenation of cyclohexanol derivatives, favoring axial alcohol configurations .
- Chiral auxiliaries : Introduce enantiopure amines during reductive amination to bias stereochemistry.
- DFT modeling : Predict transition states to optimize reaction pathways (e.g., chair vs. boat cyclohexane conformers) .
Q. What pharmacological targets are associated with this compound analogs, and how are receptor interactions studied?
- Mucolytic activity : Ambroxol hydrochloride (a derivative) acts via inhibition of neuronal sodium channels and modulation of surfactant secretion .
- Receptor docking : Use in silico models (e.g., CHARMM force fields) to simulate ligand binding to targets like adenosine receptors. Key interactions include hydrogen bonds with Asn254 in A1AR .
Q. What advanced analytical methods resolve contradictions in reported biological activity data for this compound?
- Chiral chromatography : Separate enantiomers using a Chiralpak IA column to assess individual bioactivity .
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may alter efficacy .
- Dose-response assays : Validate conflicting IC50 values via standardized in vitro models (e.g., bronchial epithelial cell lines) .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?
- QSAR studies : Correlate substituent effects (e.g., bromine at position 3,5) with logP and solubility .
- MD simulations : Predict membrane permeability by analyzing free-energy barriers in lipid bilayers .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatic toxicity .
Q. What strategies address discrepancies in synthetic yields reported across studies?
- Reaction monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation .
- Byproduct analysis : Identify side products (e.g., over-alkylated amines) via GC-MS and adjust protecting groups .
- Scale-up optimization : Test microwave-assisted synthesis to reduce reaction times and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
